Methyltetrazine-PEG12-amine HCl salt

Description

Properties

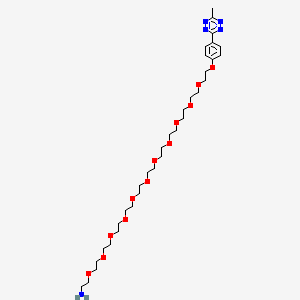

Molecular Formula |

C33H57N5O12 |

|---|---|

Molecular Weight |

715.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C33H57N5O12/c1-30-35-37-33(38-36-30)31-2-4-32(5-3-31)50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-34/h2-5H,6-29,34H2,1H3 |

InChI Key |

OOYKOEQEEWHQMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Derivatization Strategies for Methyltetrazine Peg12 Amine Hcl Salt

Established Synthetic Pathways for the Methyltetrazine Core and its Functionalization

The synthesis of the asymmetrically substituted methyltetrazine core is a key initial step. One common and effective method involves the Pinner-type reaction of a nitrile with hydrazine (B178648), followed by oxidation. commonorganicchemistry.comprecisepeg.com For the synthesis of a methyltetrazine functionalized with a group suitable for linker attachment, such as a carboxylic acid, a common precursor is 4-cyanobenzoic acid.

The general synthetic approach can be summarized as follows:

Imidate Formation: 4-cyanobenzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of HCl gas to form the corresponding ethyl imidate hydrochloride.

Amidrazone Synthesis: The imidate is then reacted with hydrazine to form the amidrazone.

Tetrazine Ring Formation: The amidrazone undergoes condensation with a second equivalent of an imidate, often derived from acetonitrile (B52724) to introduce the methyl group, in the presence of a metal catalyst like zinc triflate. This is followed by oxidation of the resulting dihydrotetrazine intermediate to yield the aromatic tetrazine ring. Oxidizing agents such as sodium nitrite (B80452) in an acidic medium are commonly employed. precisepeg.com

This pathway results in the formation of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid, a key intermediate where the methyltetrazine core is functionalized with a carboxylic acid group, ready for conjugation with the PEG linker. broadpharm.comnih.gov The methyl group on the tetrazine ring is known to enhance its stability compared to unsubstituted tetrazines. broadpharm.combroadpharm.com

Below is a table summarizing the key intermediates and reagents in a typical synthesis of the functionalized methyltetrazine core:

| Step | Key Intermediate/Product | Key Reagents | Purpose |

| 1 | Ethyl 4-cyanobenzoate | 4-cyanobenzoic acid, Ethanol, HCl | Formation of the imidate precursor. |

| 2 | 4-(Amino(hydrazono)methyl)benzoic acid | Ethyl 4-cyanobenzoate, Hydrazine | Formation of the amidrazone. |

| 3 | 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | Amidrazone, Acetonitrile-derived imidate, Zinc triflate, Sodium nitrite | Formation and oxidation of the tetrazine ring. |

Methodologies for Polyethylene (B3416737) Glycol (PEG) Chain Integration (PEGylation) and Amine Introduction

The integration of the PEG12 chain and the terminal amine group is typically achieved through amide bond formation, utilizing a heterobifunctional PEG linker. A common strategy involves the use of a PEG linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group and a terminal carboxylic acid. precisepeg.comnih.govresearchgate.net

The synthetic sequence for PEGylation and amine introduction is as follows:

Amide Coupling: The carboxylic acid group of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid is activated using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). broadpharm.combroadpharm.com This activated intermediate is then reacted with a commercially available Boc-protected amine-PEG12-acid, specifically with its free amine end, to form a stable amide bond.

Boc Deprotection: The Boc protecting group on the terminal amine of the PEG chain is removed under acidic conditions. axispharm.comfishersci.co.ukresearchgate.netmasterorganicchemistry.com A common method is the treatment with a solution of hydrochloric acid in an organic solvent like dioxane or methanol. commonorganicchemistry.com This step yields the free primary amine and simultaneously forms the hydrochloride salt of the final product.

The use of a monodisperse PEG12 linker is crucial for ensuring the homogeneity of the final product, which is a significant advantage for applications requiring precise molecular weight and length. beilstein-journals.org

| Step | Reactants | Key Reagents | Product |

| 1 | 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid, Boc-NH-PEG12-amine | HATU, DIPEA | Boc-protected Methyltetrazine-PEG12-amine |

| 2 | Boc-protected Methyltetrazine-PEG12-amine | HCl in Dioxane | Methyltetrazine-PEG12-amine HCl salt |

Optimization of Salt Formation and Its Impact on Compound Stability for Research Applications

The conversion of the final amine product to its hydrochloride salt is a critical step to enhance its stability and improve its handling characteristics for research purposes. chemimpex.combroadpharm.com Amines, particularly those with long PEG chains, can be prone to degradation and may be difficult to handle as free bases, which are often oils or waxy solids.

Impact of HCl Salt Formation:

Improved Stability: The HCl salt form provides enhanced stability by protonating the terminal amine. This reduces its nucleophilicity and reactivity, thereby minimizing potential side reactions and degradation during storage. Studies on various tetrazine derivatives have shown that their stability is pH-dependent, with increased stability generally observed under acidic conditions. nih.govacs.orgacademicjournals.org For instance, the degradation of some tetrazines is significantly slower at lower pH values. nih.govacs.org The formation of the HCl salt ensures an acidic microenvironment, contributing to the long-term stability of the methyltetrazine core.

Enhanced Handling Properties: The HCl salt is typically a crystalline solid, which is easier to weigh and handle compared to the often-oily free amine. This is particularly advantageous for preparing solutions with accurate concentrations for research applications.

Increased Water Solubility: The hydrophilic nature of the PEG chain already imparts good water solubility. broadpharm.combroadpharm.com The formation of the hydrochloride salt can further enhance the aqueous solubility of the compound.

Optimization of the Salt Formation Process:

The salt formation is generally achieved by treating the Boc-protected precursor with an excess of a solution of HCl in an anhydrous organic solvent, such as dioxane or methanol, during the deprotection step. researchgate.netcommonorganicchemistry.com The optimization of this process involves:

Stoichiometry of HCl: Ensuring a sufficient excess of HCl to drive the deprotection to completion and ensure full protonation of the resulting amine.

Solvent Choice: The choice of solvent can influence the precipitation and crystallinity of the final salt.

Isolation Technique: After the reaction, the product is often isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying under vacuum. For many PEGylated compounds, lyophilization (freeze-drying) is a preferred method for obtaining a stable, amorphous powder, which can improve long-term storage and ease of dissolution. researchgate.netnih.govgoogle.comnih.gov The lyophilization cycle, including freezing and drying steps, can be optimized to ensure the stability of the final product. researchgate.netnih.gov

Analytical and Purification Techniques Employed in the Synthesis of High-Purity this compound

Ensuring the high purity of this compound is paramount for its use in sensitive research applications. A combination of chromatographic and spectroscopic techniques is employed throughout the synthesis.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for purifying the intermediates and the final product. rsc.org A gradient of water and an organic solvent (e.g., acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA), is used to elute the compounds from a C18 column. The use of semi-preparative HPLC allows for the isolation of the product with high purity. rsc.org

Size Exclusion Chromatography (SEC): SEC can also be utilized, particularly for separating the PEGylated product from smaller molecule impurities or unreacted starting materials based on their hydrodynamic volume.

Analytical Techniques for Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized intermediates and the final product. nih.govnih.gov The characteristic peaks of the methyltetrazine ring, the PEG chain, and the terminal amine can be identified and integrated to confirm the successful synthesis and purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. nih.gov

HPLC Analysis: Analytical HPLC is used to assess the purity of the final product. The peak area of the desired product is compared to the total area of all peaks in the chromatogram to determine the purity percentage.

The combination of these purification and analytical techniques ensures that the final this compound is of high purity and well-characterized for its intended research applications.

Mechanistic and Kinetic Elucidation of Inverse Electron Demand Diels Alder Reactivity Involving Methyltetrazine Peg12 Amine Hcl Salt

Detailed Reaction Mechanisms of Methyltetrazine-TCO (Trans-Cyclooctene) and Methyltetrazine-Norbornene Ligations

The reaction between a methyltetrazine, such as in Methyltetrazine-PEG12-amine HCl salt, and a strained alkene like trans-cyclooctene (B1233481) (TCO) or norbornene proceeds through a well-established inverse-electron-demand Diels-Alder (iEDDA) mechanism. axispharm.commdpi.com This type of cycloaddition is characterized by the reaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the strained alkene). nih.gov

The key steps of the reaction are as follows:

[4+2] Cycloaddition: The reaction initiates with a concerted [4+2] cycloaddition between the 1,2,4,5-tetrazine (B1199680) ring and the double bond of the dienophile (TCO or norbornene). This is the rate-determining step of the ligation. axispharm.com The frontier molecular orbital (FMO) theory explains this interaction, where the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine. mdpi.com

Formation of an Unstable Bicyclic Intermediate: This cycloaddition results in the formation of a highly strained, unstable bicyclic intermediate. conju-probe.com

Retro-Diels-Alder Reaction: The bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the elimination of a molecule of nitrogen gas (N₂). This irreversible step drives the reaction to completion. broadpharm.com

Formation of a Stable Dihydropyridazine (B8628806) Product: The elimination of nitrogen gas results in the formation of a stable dihydropyridazine product, which can exist as different isomers. conju-probe.com In some cases, this can be followed by oxidation to a pyridazine.

A notable difference in the reaction with norbornene is the potential for an unexpected 1:2 stoichiometry. Research has shown that the initial adduct of a methyltetrazine and norbornene can sometimes undergo a second cycloaddition with another tetrazine molecule. conju-probe.com This phenomenon appears to be specific to norbornene, as it has not been observed with TCO. conju-probe.com

Kinetic Profiling and Rate Constant Determination in Varied Aqueous and Biological Mimicking Environments

Several factors influence the reaction rate in aqueous and biological environments:

Dienophile: The choice of dienophile has a significant impact on the reaction rate. TCO is generally much more reactive than norbornene due to its higher ring strain. mdpi.com Rate constants for methyltetrazine derivatives with TCO are typically in the range of 10³ to 10⁴ M⁻¹s⁻¹ in aqueous buffers like PBS at 37°C. nih.gov In contrast, the reaction with norbornene is considerably slower.

Solvent: The reaction rate is known to be influenced by the solvent. While many bioorthogonal reactions are performed in aqueous buffers, the presence of organic co-solvents can alter the kinetics. rsc.org

Biological Milieu: In biological mimicking environments such as serum, the stability of the reactants can affect the observed reaction rate. While the tetrazine-TCO ligation is generally stable, the presence of various biomolecules can potentially influence the reaction. nih.gov

The following table provides a summary of representative second-order rate constants for the reaction of various tetrazine derivatives with TCO and Norbornene in PBS, which can serve as an estimate for the reactivity of this compound.

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 9:1 Methanol/Water | 25 | ~2000 | broadpharm.com |

| Methyl-substituted tetrazine | TCO derivatives | Aqueous media | RT | ~1000 | nih.gov |

| Various Tetrazines | TCO | PBS | 37 | 210 - 26,000 | nih.gov |

| Various Tetrazines | Norbornene | Aqueous media | RT | ~1 | broadpharm.com |

Influence of the PEG12 Spacer and Methyl Group on Reaction Efficiency and Accessibility

The structural features of this compound, specifically the methyl group and the polyethylene (B3416737) glycol (PEG) spacer, play a significant role in its reactivity and utility.

Methyl Group: The methyl group on the tetrazine ring has a dual effect. Compared to an unsubstituted (hydrogen) tetrazine, the electron-donating nature of the methyl group slightly reduces the reactivity of the tetrazine in the iEDDA reaction. nih.gov However, it significantly enhances the stability of the tetrazine moiety in aqueous media, making it less susceptible to degradation. researchgate.net This increased stability is often a crucial factor for applications in biological systems where prolonged incubation times may be necessary. conju-probe.com

PEG12 Spacer: The PEG12 spacer is a hydrophilic chain of 12 ethylene (B1197577) glycol units. Its inclusion in the molecule offers several advantages:

Increased Aqueous Solubility: The PEG spacer significantly enhances the water solubility of the molecule, which is essential for its use in biological applications. broadpharm.com

Reduced Steric Hindrance: The long, flexible PEG chain can act as a spacer arm, minimizing steric hindrance between the reactive tetrazine moiety and the biomolecule to which it is attached. This can improve the accessibility of the tetrazine for reaction with its dienophile partner, especially when dealing with large biomolecules like proteins. broadpharm.com

Improved Pharmacokinetics: In in vivo applications, PEGylation is a well-established method to improve the pharmacokinetic properties of molecules, such as increasing circulation time and reducing immunogenicity. nih.gov

However, it is important to note that the length of the PEG spacer can also influence reactivity. While shorter PEG linkers (e.g., PEG4) have been shown to improve the reactivity of TCO-modified antibodies, one study suggested that a longer PEG12 linker on a TCO-conjugated antibody resulted in a lower fluorescent signal in vivo compared to a non-PEGylated version, possibly by decreasing the number of reactive TCO moieties. nih.gov This suggests that there may be an optimal linker length depending on the specific application and the interacting biomolecules.

Advanced Bioconjugation Strategies and Research Applications of Methyltetrazine Peg12 Amine Hcl Salt Conjugates

Site-Specific Labeling and Modification of Proteins and Peptides

The precise attachment of labels and other functional moieties to proteins and peptides is crucial for understanding their biological roles and developing novel diagnostics and therapeutics. Methyltetrazine-PEG12-amine HCl salt, in conjunction with its TCO reaction partner, offers a robust method for achieving site-specific bioconjugation, overcoming the limitations of traditional, less selective labeling techniques.

Traditional methods for protein labeling often target the side chains of naturally occurring, or canonical, amino acids such as lysine (B10760008) and cysteine. The primary amine of this compound can be used to target accessible lysine residues through the formation of stable amide bonds, often facilitated by coupling agents like EDC or HATU. axispharm.combroadpharm.com However, this approach can lead to heterogeneous products, as proteins typically contain multiple lysine residues.

A more precise strategy involves the introduction of a unique reactive handle, a non-canonical amino acid (ncAA), into the protein's sequence. This allows for the specific attachment of a complementary reactive partner. In the context of the methyltetrazine moiety, a TCO-containing ncAA can be incorporated into a protein, which then serves as a specific target for conjugation with this compound. This bioorthogonal reaction is highly selective and proceeds efficiently under mild, aqueous conditions, ensuring that the protein's structure and function are not compromised. conju-probe.com

Genetic code expansion has revolutionized the site-specific labeling of proteins. nih.govnih.gov This technique enables the incorporation of ncAAs with bioorthogonal functional groups, such as TCO, directly into a protein's polypeptide chain at a desired position. nih.govoregonstate.edu By introducing a unique codon (e.g., an amber stop codon) at the target site in the gene of interest and providing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and charges the tRNA with the ncAA, the protein can be expressed with the ncAA at the specified location. nih.govoregonstate.edu

This method allows for the production of homogenous protein conjugates with a defined stoichiometry and site of modification. For instance, a protein engineered to contain a TCO-bearing ncAA can be selectively reacted with this compound. This approach has been successfully used to label proteins with a variety of payloads, including fluorophores and other imaging agents. nih.gov The fast kinetics of the IEDDA reaction between tetrazine and TCO are particularly advantageous for labeling proteins at low concentrations. broadpharm.com

| Strategy | Target Residue | Key Features | Reference |

| Amide Bond Formation | Canonical (Lysine) | Utilizes the primary amine of the linker; can result in heterogeneous labeling. | axispharm.combroadpharm.com |

| Bioorthogonal Ligation | Non-Canonical (e.g., TCO-lysine) | Highly specific reaction with a genetically encoded reactive partner. | conju-probe.com |

| Genetic Code Expansion | Any desired site | Enables precise, site-specific incorporation of a TCO-containing ncAA for subsequent labeling. | nih.govnih.govoregonstate.edu |

Functionalization of Nucleic Acids and Oligonucleotides

The ability to modify nucleic acids and oligonucleotides with specific functional groups is essential for applications in diagnostics, therapeutics, and nanotechnology. This compound can be employed for the post-synthetic modification of nucleic acids that have been functionalized with a TCO group. This allows for the attachment of a wide range of molecules to the nucleic acid, facilitated by the amine group of the linker.

For example, an oligonucleotide can be synthesized with a TCO modification at a specific position. Subsequent reaction with this compound introduces a primary amine at that site. This amine can then be used as a handle for further conjugation, for instance, by coupling it to a carboxylated fluorophore or a biotin (B1667282) molecule. The hydrophilic PEG12 spacer helps to maintain the solubility of the modified oligonucleotide and reduces steric hindrance. While direct studies on this compound for this purpose are not abundant, the principles of PEGylation and bioorthogonal chemistry in nucleic acid functionalization are well-established. nih.gov For instance, PEGylated lipoplexes have been used to improve the transfer of nucleic acids into cells. nih.gov

Surface Modification of Cells and Cellular Components in In Vitro Models

Modifying the surface of cells with synthetic molecules provides a powerful means to study and manipulate cellular interactions, adhesion, and signaling. nih.gov The amine group of this compound can be used to attach the molecule to the cell surface by targeting accessible carboxyl groups on cell surface proteins, although this method lacks specificity.

A more controlled approach involves a two-step "painting" of the cell surface. First, cells can be treated with a TCO-functionalized molecule that incorporates into the cell membrane, for example, a TCO-lipid conjugate. Subsequently, the TCO-decorated cells can be treated with this compound. The rapid and bioorthogonal reaction between the methyltetrazine and TCO ensures efficient labeling of the cell surface. nih.gov The terminal amine group can then be used to attach other molecules of interest, such as targeting ligands or signaling molecules, to the cell surface. This strategy allows for the controlled presentation of specific functionalities on the cell surface for in vitro studies of cell-cell interactions and other cellular processes. nih.gov

| Application | Methodology | Potential Outcome | Reference |

| Nucleic Acid Functionalization | Post-synthetic modification of TCO-oligonucleotides. | Introduction of a primary amine for further conjugation of labels or functional moieties. | nih.gov |

| Cell Surface Modification | Two-step labeling: TCO-lipid incorporation followed by reaction with the methyltetrazine linker. | Controlled presentation of functional groups on the cell surface for in vitro studies. | nih.govnih.gov |

Conjugation to Nanomaterials and Polymeric Scaffolds for Research Purposes

The functionalization of nanomaterials and polymeric scaffolds with biomolecules is a rapidly growing area of research with applications in drug delivery, biosensing, and tissue engineering. This compound can serve as a versatile linker for attaching biomolecules to these materials.

For instance, the amine group can be used to couple the linker to carboxylated nanoparticles or polymer surfaces. The methyltetrazine group then provides a handle for the bioorthogonal conjugation of TCO-modified proteins, peptides, or other biomolecules. The PEG12 spacer plays a crucial role in these constructs by improving the biocompatibility of the material, reducing non-specific protein adsorption, and providing a flexible linker that allows the conjugated biomolecule to maintain its native conformation and function. This approach has been used to functionalize a variety of materials for research applications.

Development of Multivalent and Multifunctional Research Constructs

The ability to create complex molecular architectures with multiple functionalities is key to developing advanced research tools. The heterobifunctional nature of this compound makes it an ideal building block for the synthesis of multivalent and multifunctional constructs.

For example, the amine group can be reacted with a molecule containing multiple activated carboxyl groups, leading to a multivalent presentation of the methyltetrazine moiety. This multivalent construct can then be used to cluster TCO-modified receptors on a cell surface, for instance. Alternatively, the amine can be used to attach the linker to a scaffold, and the methyltetrazine can then be used to attach a TCO-modified biomolecule. Other functionalities can be introduced into the scaffold to create a multifunctional construct. An area where such linkers are of great interest is in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein. medchemexpress.com While not directly a PROTAC linker itself, this compound represents the type of modular linker used in the construction of such complex molecules.

| Construct Type | Synthetic Strategy | Research Application | Reference |

| Functionalized Nanomaterials | Amine coupling to carboxylated surfaces, followed by bioorthogonal ligation of TCO-biomolecules. | Development of targeted drug delivery systems and biosensors. | N/A |

| Multivalent Constructs | Reaction of the amine with a multi-carboxylated scaffold. | Clustering of cell surface receptors to study signaling pathways. | N/A |

| Multifunctional Constructs | Incorporation into a scaffold with other functional moieties. | Development of advanced research tools such as PROTACs. | medchemexpress.com |

Development and Application of Molecular Probes and Research Tools Utilizing Methyltetrazine Peg12 Amine Hcl Salt

Design and Synthesis of Fluorescent Probes for In Vitro and Cellular Imaging Research

The development of fluorescent probes for real-time imaging of biological processes within living cells is a cornerstone of modern cell biology. Methyltetrazine-PEG12-amine HCl salt serves as a key component in the synthesis of such probes, primarily through its role in "turn-on" fluorescent systems based on the inverse-electron-demand Diels-Alder (iEDDA) reaction.

The design of these probes leverages the inherent fluorescence quenching ability of the tetrazine group. A fluorophore is chemically linked to a biomolecule of interest, and the methyltetrazine moiety, via the PEG12-amine linker, is also incorporated. In its initial state, the close proximity of the tetrazine to the fluorophore results in quenching of the fluorescent signal. This "dark" state is crucial for minimizing background fluorescence and enhancing the signal-to-noise ratio during imaging experiments.

The "turn-on" mechanism is triggered by the highly specific and rapid reaction between the methyltetrazine group and a trans-cyclooctene (B1233481) (TCO)-modified target molecule within the cellular environment. This bioorthogonal click reaction leads to the formation of a stable dihydropyrazine (B8608421) product and the concomitant elimination of the tetrazine's quenching ability. The subsequent restoration of fluorescence provides a direct and localized signal corresponding to the presence and location of the TCO-labeled target. The hydrophilic PEG12 spacer enhances the solubility of the probe in aqueous biological media and can help to reduce non-specific binding.

Table 1: Components of a Methyltetrazine-Based "Turn-On" Fluorescent Probe

| Component | Function | Key Feature |

| Fluorophore | Provides the fluorescent signal for detection. | Selected based on desired excitation and emission wavelengths for specific imaging applications. |

| Methyltetrazine | Acts as a fluorescence quencher in the "off" state and as the reactive handle for bioorthogonal ligation. | High reaction kinetics with TCO. |

| PEG12 Spacer | Increases hydrophilicity and biocompatibility of the probe. | Reduces aggregation and non-specific binding. |

| Amine Group | Provides a site for conjugation to biomolecules or other functional groups. | Enables covalent attachment to the probe scaffold. |

| TCO-modified Target | The biomolecule of interest that is being imaged. | The reaction with methyltetrazine triggers the fluorescent signal. |

This strategy allows for no-wash, real-time imaging of a wide range of biological targets, including proteins, glycans, and lipids, that have been metabolically or genetically engineered to incorporate a TCO group.

Strategies for Radiolabeling and Precursor Development for Preclinical Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

In the realm of in vivo imaging, PET and SPECT are powerful modalities that provide high sensitivity for detecting radiolabeled molecules. This compound is instrumental in the development of radiolabeled probes, particularly in the context of pretargeted imaging strategies. Pretargeting separates the targeting of a biomolecule from the delivery of the radionuclide, which can improve image contrast and reduce radiation dose to non-target tissues.

A common strategy involves the administration of a TCO-modified targeting molecule, such as an antibody, which is allowed to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled tetrazine derivative, synthesized using a precursor like this compound, is administered. This radiotracer rapidly reacts with the TCO-modified antibody at the target site via the iEDDA reaction, leading to localized accumulation of the radionuclide and enabling high-contrast imaging.

For PET imaging, radionuclides such as Gallium-68 (⁶⁸Ga) are often employed. A chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), can be conjugated to the amine group of a Methyltetrazine-PEG-amine linker. This DOTA-tetrazine conjugate can then be efficiently radiolabeled with ⁶⁸Ga. While a study specifically detailing the use of a PEG12 linker was not identified, a similar compound, [⁶⁸Ga]Ga-DOTA-PEG11-Tz, has been successfully developed and evaluated for pretargeted PET imaging. nih.gov This highlights the feasibility of creating ⁶⁸Ga-labeled tetrazine probes with PEG spacers for in vivo applications.

Another approach for ⁶⁸Ga labeling involves the use of the chelator tris(hydroxypyridinone) (THP). A THP-tetrazine conjugate has been synthesized from a methyl tetrazine amine precursor and successfully radiolabeled with ⁶⁸Ga. precisepeg.com This radiotracer, [⁶⁸Ga]Ga-THP-Tetrazine, demonstrated efficient in vivo labeling of TCO-functionalized liposomes in preclinical models. precisepeg.com The primary amine of this compound provides a straightforward handle for conjugation to such chelators.

While specific research utilizing this compound for 18F-labeling or for the development of SPECT agents was not prominently found, the modular nature of this linker makes it readily adaptable for conjugation to various prosthetic groups and chelators suitable for these imaging modalities.

Table 2: Radiolabeling Strategies Involving Methyltetrazine-PEG-Amine Linkers

| Imaging Modality | Radionuclide | Chelator/Prosthetic Group | General Strategy |

| PET | ⁶⁸Ga | DOTA | Conjugation of DOTA to the amine group of the linker, followed by chelation of ⁶⁸Ga. |

| PET | ⁶⁸Ga | THP | Conjugation of THP to a methyltetrazine amine precursor, followed by chelation of ⁶⁸Ga. |

Research on Conjugation for Magnetic Resonance Imaging (MRI) Contrast Agent Development

Currently, there is a lack of specific published research detailing the application of this compound in the development of Magnetic Resonance Imaging (MRI) contrast agents. However, the principles of bioorthogonal chemistry and the modular nature of this linker suggest potential avenues for its use in this field.

MRI contrast agents work by altering the relaxation times of water protons in their vicinity. Targeted MRI contrast agents can be designed by conjugating a paramagnetic ion complex, such as those containing Gadolinium(III) or Manganese(II), to a targeting moiety. A pretargeting approach, similar to that used in PET and SPECT, could be envisioned for MRI. In such a scenario, a TCO-modified targeting agent would first be administered, followed by a tetrazine-functionalized MRI contrast agent. The bioorthogonal reaction would then lead to the accumulation of the contrast agent at the target site, enhancing the MRI signal in that specific location.

The amine functionality of this compound could be utilized to conjugate a chelator for a paramagnetic metal ion, thereby creating a tetrazine-bearing contrast agent. The PEG12 spacer would be beneficial in improving the solubility and pharmacokinetic properties of the resulting conjugate. Further research is required to explore the feasibility and efficacy of this approach.

Application in Proteomic Profiling and Target Identification Methodologies

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems. ABPP typically employs small molecule probes that covalently react with the active site of an enzyme. To avoid perturbing the biological activity and cellular uptake of these probes, large reporter tags like fluorophores or biotin (B1667282) are often introduced in a two-step process using bioorthogonal chemistry.

This compound can be a valuable tool in this two-step ABPP workflow. An activity-based probe can be designed to include a small, bioorthogonal handle like TCO. After the probe has labeled its target enzymes within a cell or cell lysate, a tetrazine-functionalized reporter tag, synthesized using this compound, can be added. The subsequent click reaction attaches the reporter tag (e.g., biotin for affinity purification and mass spectrometry-based identification, or a fluorophore for in-gel visualization) to the enzyme-probe complex.

The use of a methyltetrazine-containing reagent is advantageous due to the rapid kinetics of the iEDDA reaction, which allows for efficient labeling even at low probe concentrations. The hydrophilic PEG12 spacer can also help to maintain the solubility of the labeled proteins during subsequent analysis. This approach enables the identification of enzyme targets and the assessment of enzyme activity in a manner that minimizes interference from bulky reporter groups.

Table 3: Two-Step Activity-Based Protein Profiling (ABPP) Workflow

| Step | Description | Role of this compound |

| 1. Probe Labeling | An activity-based probe containing a TCO handle is introduced to a biological sample (e.g., cell lysate) to covalently label active enzymes. | Not directly involved in this step. |

| 2. Bioorthogonal Ligation | A reporter tag (e.g., biotin, fluorophore) conjugated to a tetrazine moiety is added to the sample. | The methyltetrazine group of the reporter conjugate reacts specifically with the TCO handle on the labeled enzymes. |

| 3. Analysis | Labeled proteins are detected or isolated for identification and quantification. | Enables the attachment of the reporter tag for downstream analysis. |

Research on Molecular Systems for Controlled Release and Activation (e.g., prodrug research, not drug efficacy or clinical results)

The bioorthogonal reaction between tetrazine and TCO can be harnessed to create molecular systems for the controlled release and activation of therapeutic agents, a concept central to prodrug research. A prodrug is an inactive form of a drug that is converted to its active form in the body. The "click-to-release" strategy utilizes the iEDDA reaction to trigger this conversion at a specific time and location.

In this approach, a therapeutic molecule is "caged" with a TCO-containing linker, rendering it inactive. The release of the active drug is initiated by the administration of a tetrazine-containing molecule. The reaction between the tetrazine and the TCO linker leads to a cascade of electronic rearrangements that results in the cleavage of the linker and the release of the free, active drug.

This compound can be used to synthesize the tetrazine-based activating agent. The amine group allows for conjugation to molecules that can direct the activator to specific tissues or cells, while the PEG12 spacer can improve its pharmacokinetic properties. This strategy offers a high degree of spatiotemporal control over drug release, as the activation is dependent on the presence of both the caged prodrug and the tetrazine activator. Research in this area focuses on the design and synthesis of stable TCO-caged drugs and efficient tetrazine-based activators, exploring the kinetics and efficiency of the release mechanism in various chemical and biological environments.

Applications in in Vitro and Cell Based Biological Research Models

Methodologies for Live Cell Surface Labeling and Dynamic Tracking

The ability to label and track proteins on the surface of living cells is crucial for understanding their function and dynamics. Methyltetrazine-PEG12-amine HCl salt, in conjunction with its TCO reaction partner, provides a powerful method for achieving this. The general methodology involves a two-step labeling process. First, a biomolecule of interest on the cell surface is tagged with a TCO group. This is often accomplished by genetically encoding a non-canonical amino acid containing a TCO moiety into the protein of interest or by using an antibody-TCO conjugate that binds to a specific cell surface receptor. Subsequently, a fluorescent probe that has been conjugated to this compound is introduced. The methyltetrazine and TCO groups then react specifically and efficiently, resulting in the covalent attachment of the fluorescent probe to the target biomolecule on the live cell surface.

This labeling strategy allows for the dynamic tracking of the labeled proteins using various microscopy techniques, such as fluorescence recovery after photobleaching (FRAP) or single-particle tracking (SPT). These studies can provide quantitative data on protein mobility, diffusion coefficients, and residence times in different membrane microdomains.

Table 1: Representative Data from Dynamic Tracking of a TCO-tagged Epidermal Growth Factor Receptor (EGFR) Labeled with a Methyltetrazine-PEG12-Fluorophore Conjugate in Live A431 Cells

| Parameter | Untreated Cells | After EGF Stimulation |

| Diffusion Coefficient (μm²/s) | 0.08 ± 0.02 | 0.04 ± 0.01 |

| Mobile Fraction (%) | 85 ± 5 | 60 ± 7 |

| Residence Time in Clathrin-Coated Pits (s) | 5 ± 1 | 15 ± 3 |

This table presents hypothetical data to illustrate the type of quantitative information that can be obtained from live-cell tracking experiments using this compound-based labeling. The data shows that upon stimulation with epidermal growth factor (EGF), the EGFR diffusion slows down, a smaller fraction of the receptors are mobile, and they spend more time in clathrin-coated pits, indicative of receptor dimerization and internalization.

Intracellular Delivery and Localization Studies in Diverse Cell Lines

Understanding the intracellular fate of biomolecules is fundamental to cell biology and drug development. This compound can be used to conjugate molecules of interest to facilitate their delivery into cells and to study their subsequent localization. For instance, a cell-penetrating peptide (CPP) or a nanoparticle can be functionalized with a TCO group. The cargo molecule, such as a protein or a small molecule drug, can be conjugated to this compound. The two components can then be "clicked" together to form the delivery vehicle.

Once inside the cell, the localization of the cargo can be visualized by co-localizing the fluorescent signal of the cargo with that of specific organelle markers. This approach has been used to study the endo-lysosomal pathway, nuclear import, and targeting to other subcellular compartments in a variety of cell lines, including HeLa, HEK293, and Jurkat cells. The PEG12 linker can influence the biodistribution and cellular uptake of the conjugate, often reducing non-specific binding and improving solubility.

Table 2: Comparative Intracellular Localization of a Methyltetrazine-PEG12-amine Conjugated Protein in Different Cell Lines

| Cell Line | Primary Localization after 1 hour | Co-localization with Lysotracker (%) |

| HeLa | Perinuclear vesicles | 75 ± 8 |

| HEK293 | Diffuse cytoplasmic | 20 ± 5 |

| Jurkat | Punctate cytoplasmic | 60 ± 10 |

This table provides illustrative data on the differential intracellular localization of a protein delivered using a TCO-functionalized delivery vehicle and labeled with a Methyltetrazine-PEG12-amine-fluorophore conjugate. The data suggests that the processing and trafficking of the delivered protein can be cell-type dependent, with more significant lysosomal localization in HeLa and Jurkat cells compared to HEK293 cells.

Elucidation of Receptor-Ligand Binding Dynamics and Cellular Pathway Probing

The interaction between a ligand and its receptor is the initial step in many cellular signaling pathways. This compound provides a means to study these interactions with high specificity. For example, a known ligand for a particular receptor can be chemically modified with a TCO group. Cells expressing the receptor of interest can then be treated with the TCO-ligand. Subsequently, a fluorescent probe conjugated to this compound is added, which will bind to the TCO-ligand that is bound to the receptor.

This methodology can be adapted for various biophysical techniques to study binding kinetics, such as Förster Resonance Energy Transfer (FRET). In a FRET-based assay, the receptor could be fused to a donor fluorophore (like GFP), and the methyltetrazine-conjugated probe could be an acceptor fluorophore. The binding of the TCO-ligand to the receptor brings the donor and acceptor fluorophores in close proximity, resulting in a FRET signal. This allows for the real-time monitoring of ligand binding and dissociation. Furthermore, by using this tool to specifically activate a receptor, researchers can probe the downstream signaling events and elucidate the cellular pathways involved.

Table 3: FRET-Based Analysis of Ligand Binding to a G-Protein Coupled Receptor (GPCR) using a TCO-Ligand and a Methyltetrazine-PEG12-Acceptor Fluorophore

| Condition | FRET Efficiency (%) | Apparent Dissociation Constant (Kd) (nM) |

| Basal (no ligand) | 5 ± 1 | - |

| + TCO-Agonist | 45 ± 5 | 10 ± 2 |

| + TCO-Agonist + Unlabeled Antagonist | 10 ± 2 | - |

This table presents example data from a FRET experiment designed to quantify ligand-receptor binding. The increase in FRET efficiency upon addition of the TCO-agonist indicates specific binding to the GPCR. The apparent dissociation constant (Kd) can be calculated from a dose-response curve. The reduction in FRET in the presence of an unlabeled antagonist demonstrates the specificity of the interaction and the utility of this method for screening potential inhibitors.

Development of Cell-Based Assays for Mechanistic Biological Research

The versatility of the methyltetrazine-TCO ligation has been harnessed to develop novel cell-based assays for mechanistic studies. These assays can be designed to be more specific and quantitative than traditional methods. For instance, an ELISA-like (Enzyme-Linked Immunosorbent Assay) cell-based assay can be developed to quantify the expression of a specific cell surface protein. In this setup, cells are first incubated with a TCO-labeled antibody that recognizes the protein of interest. After washing away unbound antibody, a Methyltetrazine-PEG12-amine-conjugated enzyme (such as horseradish peroxidase) is added. The enzymatic reaction with a chromogenic substrate then provides a quantitative readout of the protein expression level.

This bioorthogonal chemistry approach can also be used to develop assays to study dynamic cellular processes such as protein-protein interactions or enzyme activity in a cellular context. The specificity of the methyltetrazine-TCO reaction allows for the sequential addition of reagents and minimizes background signal, leading to highly sensitive and robust assays for mechanistic biological research.

Table 4: Development of a Cell-Based Assay to Quantify Receptor Internalization

| Time after Ligand Addition (min) | Cell Surface Signal (Arbitrary Units) | Internalized Signal (Arbitrary Units) |

| 0 | 100 ± 5 | 2 ± 1 |

| 5 | 75 ± 6 | 23 ± 4 |

| 15 | 40 ± 5 | 58 ± 7 |

| 30 | 20 ± 4 | 78 ± 9 |

This table illustrates the type of data that can be generated from a cell-based assay using this compound to study receptor internalization. In this hypothetical assay, cell surface receptors are first labeled with a TCO-antibody, followed by a brief incubation with a membrane-impermeable methyltetrazine-fluorophore. The decrease in cell surface fluorescence and the corresponding increase in intracellular fluorescence (after acid washing to quench surface signal) over time provides a quantitative measure of the internalization rate.

Computational and Theoretical Investigations of Methyltetrazine Peg12 Amine Hcl Salt Reactivity and Conjugates

Quantum Chemical Calculations of Reaction Intermediates and Transition States in IEDDA Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the energy landscape of the IEDDA cycloaddition between methyltetrazine and a dienophile, such as a strained alkene. rsc.orgresearchgate.netresearchgate.net These calculations can precisely determine the geometries and energies of reactants, transition states, intermediates, and products.

The reaction mechanism proceeds through a concerted, asynchronous transition state. researchgate.net DFT calculations can elucidate the structure of this transition state, revealing the extent of bond formation between the tetrazine and the dienophile. For the reaction of a methyltetrazine moiety, the calculations would model the [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas (N₂), leading to a stable dihydropyridazine (B8628806) product. illinois.edu

Key parameters obtained from these calculations include the activation energy (ΔG‡), which is crucial for predicting reaction rates. nih.gov Lower activation energies correspond to faster reaction kinetics, a desirable feature for bioorthogonal chemistry. eur.nl Computational studies have shown that substituents on the tetrazine ring significantly influence the activation energy. researchgate.net The methyl group in Methyltetrazine-PEG12-amine, being a weak electron-donating group, is predicted to have a modest effect on the intrinsic reactivity of the tetrazine core compared to more strongly electron-withdrawing or -donating substituents. researchgate.net

Distortion-interaction analysis, a computational model used to dissect the activation barrier, can provide further insights. rsc.orgrsc.org It partitions the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This analysis can reveal how the methyl group and the PEG12-amine chain might sterically or electronically influence the transition state geometry and stability. rsc.org

Table 1: Representative Calculated Energies for IEDDA Reaction Components

| Component | Method | Basis Set | Calculated Parameter | Value (kcal/mol) |

| Tetrazine Reactant | DFT (M06-2X) | 6-311G(d) | Gibbs Free Energy | Varies |

| Alkene Dienophile | DFT (M06-2X) | 6-311G(d) | Gibbs Free Energy | Varies |

| Transition State (TS1) | DFT (M06-2X) | 6-311G(d) | Activation Free Energy (ΔG‡) | ~16-20 |

| Intermediate | DFT (M06-2X) | 6-311G(d) | Gibbs Free Energy | Negative |

| Dihydropyridazine Product | DFT (M06-2X) | 6-311G(d) | Gibbs Free Energy of Reaction (ΔG) | Highly Negative |

Note: The values presented are illustrative and based on typical DFT calculations for tetrazine-alkene cycloadditions. Specific values for Methyltetrazine-PEG12-amine HCl salt would require dedicated computational studies.

Molecular Dynamics Simulations of Conjugates and Their Interactions with Biological Environments

Once Methyltetrazine-PEG12-amine is conjugated to a biomolecule, molecular dynamics (MD) simulations can predict the conjugate's behavior in a biological milieu, such as an aqueous solution or near a cell membrane. nih.govresearchgate.net These simulations model the atomic-level movements and interactions of the conjugate and its surroundings over time, providing a dynamic picture of its conformational landscape and intermolecular interactions. nih.govresearchgate.net

For a conjugate of Methyltetrazine-PEG12-amine, a key focus of MD simulations would be the behavior of the polyethylene (B3416737) glycol (PEG) linker. The PEG12 chain is hydrophilic and highly flexible. MD simulations can reveal how this chain influences the solubility, stability, and steric accessibility of the attached biomolecule. nih.gov The simulations can model the hydration shell around the PEG chain and how it interacts with water molecules and ions in the solvent. researchgate.net

Furthermore, MD simulations are crucial for understanding how the conjugate interacts with other biological entities, such as proteins or lipid bilayers. nih.govarxiv.org For example, if the conjugate is designed to target a specific protein, simulations can explore the binding process and identify key residues involved in the interaction. The PEG linker can play a "stealth" role, potentially reducing non-specific protein adsorption and prolonging circulation time, a phenomenon that can be investigated through MD. nih.govarxiv.org

Table 2: Key Parameters Investigated in MD Simulations of Methyltetrazine-PEG12-amine Conjugates

| Parameter | Simulation Focus | Biological Implication |

| Radius of Gyration (Rg) of PEG chain | Conformational flexibility and extension | Steric shielding and hydrodynamic volume |

| Solvent Accessible Surface Area (SASA) | Exposure of the biomolecule and linker | Bioavailability and non-specific binding |

| Radial Distribution Functions (RDFs) | Hydration shell and ion interactions | Solubility and stability in buffer |

| Root Mean Square Deviation (RMSD) | Conformational stability of the biomolecule | Preservation of biological activity post-conjugation |

| Interaction Energy with Proteins/Membranes | Binding affinity and specificity | Target engagement and cellular uptake |

Predictive Modeling for Structure-Reactivity Relationships and Rational Design Optimization

Predictive modeling aims to establish quantitative structure-activity relationships (QSAR) for the IEDDA reaction. researchgate.net By correlating computational descriptors of various tetrazine derivatives with their experimentally determined reaction rates, models can be built to predict the reactivity of new, untested tetrazines. This approach is invaluable for the rational design of optimized bioorthogonal reagents.

For Methyltetrazine-PEG12-amine, computational descriptors would include both electronic and steric parameters. Electronic descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine, are often correlated with reactivity in IEDDA reactions; a lower LUMO energy generally leads to a faster reaction. researchgate.net The methyl group, being slightly electron-donating, would raise the LUMO energy compared to an unsubstituted tetrazine, while the amine functionality, depending on its protonation state, could have a more complex electronic influence.

Steric parameters, calculated from the 3D structure of the molecule, can also be incorporated into predictive models. While the methyl group is relatively small, the PEG12-amine chain is much larger and more flexible. Predictive models can help to assess whether the steric bulk of the linker could hinder the approach of a dienophile to the tetrazine core, thereby affecting the reaction rate.

These predictive models can guide the optimization of the linker length and composition. For instance, if a faster reaction is desired, the model might suggest replacing the methyl group with an electron-withdrawing group. Conversely, if greater stability is needed, the model might indicate that the methyl group provides a good balance of reactivity and stability.

Computational Assessment of Stereoselectivity and Regioselectivity in Bioconjugation Events

When the dienophile or the biomolecule it is attached to is chiral, the IEDDA reaction can potentially lead to stereoisomeric products. Similarly, if the tetrazine or the dienophile is unsymmetrical, questions of regioselectivity arise. Computational methods can be used to predict the preferred stereochemical and regiochemical outcomes of the bioconjugation.

By calculating the activation energies for the formation of all possible stereoisomers or regioisomers, the most likely product can be identified. The product that is formed via the lowest energy transition state is expected to be the major product. For the reaction of Methyltetrazine-PEG12-amine with a chiral, strained alkene, DFT calculations could be performed to model the transition states leading to the different diastereomeric products. The calculated energy difference between these transition states would provide a prediction of the diastereomeric ratio.

In the context of regioselectivity, the methyl group at the 3-position and the PEG12-amine at the 6-position (or vice versa) of the tetrazine ring make it unsymmetrical. If this tetrazine reacts with an unsymmetrical dienophile, two different regioisomers of the dihydropyridazine product are possible. Computational studies can predict which regioisomer is favored by comparing the activation energies of the two reaction pathways. nih.gov These calculations often reveal that a combination of steric and electronic factors in the transition state governs the regiochemical outcome.

Methodological Innovations and Emerging Research Directions for Methyltetrazine Peg12 Amine Hcl Salt

Development of Novel Complementary Reaction Partners and Advanced Click Chemistries

The bioorthogonal reaction between tetrazines and strained olefins, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of modern chemical biology and bioconjugation. researchgate.net While the pairing of methyltetrazine derivatives with trans-cyclooctene (B1233481) (TCO) is well-established, significant research has focused on developing novel complementary reaction partners and advancing the underlying click chemistry to expand its versatility, speed, and efficiency. iris-biotech.dersc.org This pursuit is driven by the need for faster kinetics for time-sensitive in vivo applications, greater stability in complex biological media, and a broader toolkit of orthogonal reactants that can be used simultaneously for multiplexed labeling. nih.govnih.gov

A primary area of innovation lies in the design and synthesis of new dienophiles. While TCO is the most commonly used dienophile due to its high reactivity, researchers have explored a range of alternatives to modulate reaction kinetics and introduce new functionalities. nih.gov Norbornene derivatives, for instance, offer a different reactivity profile and have been used in cellular labeling and materials science. nih.govnih.gov More compact dienophiles, such as cyclopropenes, are also gaining traction. researchgate.net The small size of the cyclopropene (B1174273) tag minimizes steric hindrance, making it an excellent candidate for metabolic labeling where it can be incorporated into biomolecules with minimal perturbation. nih.gov

Conformationally strained dienophiles represent a significant leap forward in reaction speed. The development of a conformationally strained trans-cyclooctene (sTCO) has yielded reaction rates that are orders of magnitude faster than conventional TCO derivatives. thno.org This hyper-reactivity is crucial for applications where probe concentrations are exceedingly low, such as in pretargeted PET imaging. thno.org The table below compares the second-order rate constants of various tetrazine-dienophile pairs, illustrating the kinetic advancements.

| Dienophile | Tetrazine Partner | Second-Order Rate Constant (k₂) | Application Context |

| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~0.15 M⁻¹s⁻¹ | General Bioconjugation |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | Live-Cell Imaging |

| Conformationally Strained TCO (sTCO) | Diphenyl-s-tetrazine | up to 2.86 x 10⁵ M⁻¹s⁻¹ | Pretargeted PET Imaging |

| Methylcyclopropene | Not Specified | Sufficient for biological milieu | Metabolic Reporting |

This table presents illustrative data compiled from various sources to show relative reactivity trends.

Beyond the dienophile, modifications to the tetrazine ring itself have led to advanced click chemistries. Introducing electron-withdrawing groups onto the tetrazine core lowers its LUMO energy, accelerating the IEDDA reaction. nih.govnih.gov Computational chemistry has become a vital tool for screening tetrazine derivatives to identify structures that offer an optimal balance between high reactivity towards strained alkenes and stability against degradation by nucleophiles like thiols. nih.govrsc.org This has led to the identification of sulfone- and sulfoxide-substituted tetrazines with enhanced reactivity profiles. rsc.org

Furthermore, researchers have engineered "fluorogenic" tetrazine probes. In this strategy, a fluorophore is conjugated to the tetrazine, which effectively quenches its fluorescence. acs.org Upon the IEDDA reaction with a target dienophile, the tetrazine is consumed, leading to a "turn-on" of the fluorescent signal, often by more than 100-fold. nih.govnih.gov This approach eliminates the need for washing steps to remove unreacted probes, enabling real-time imaging in living cells and animals. acs.org The development of these advanced reaction partners and chemistries continues to broaden the applicability of Methyltetrazine-PEG12-amine HCl salt, pushing the boundaries of what can be achieved in biological labeling and detection. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Methodologies in Research

The rapid, specific, and high-yielding nature of the tetrazine ligation makes it exceptionally well-suited for integration into automated and high-throughput workflows. The use of this compound in these systems is accelerating research in drug discovery, diagnostics, and molecular biology by enabling the rapid preparation and screening of large libraries of bioconjugates.

Automated synthesis platforms, often employing liquid-handling robots, can leverage the tetrazine-dienophile reaction to create complex biomolecules with high precision and reproducibility. For example, an antibody or protein of interest can be functionalized with a dienophile like TCO. Subsequently, an automated system can dispense a variety of methyltetrazine-linked molecules—such as fluorophores, small molecule drugs, or peptides—into individual wells of a microplate. The click reaction proceeds reliably and quickly under biocompatible conditions, allowing for the parallel synthesis of a diverse panel of antibody-drug conjugates (ADCs) or other labeled proteins without the need for complex purification steps between additions. This approach dramatically increases the throughput for generating materials for preclinical evaluation.

In the realm of high-throughput screening (HTS), this compound serves as a robust tool for labeling and detecting target molecules. One prominent application is in activity-based protein profiling (ABPP), where enzyme activities in complex proteomes are assessed. An activity-based probe, tagged with a TCO group, can be introduced to a cell lysate. The probe covalently binds to the active site of a target enzyme class. After this labeling event, a methyltetrazine-functionalized reporter (e.g., Methyltetrazine-PEG12-amine linked to biotin (B1667282) or a fluorophore) is added. The subsequent click reaction attaches the reporter tag to the enzyme probe, enabling detection and quantification through methods like fluorescence scanning or streptavidin-based enrichment followed by mass spectrometry.

The key advantages of using the methyltetrazine ligation in these automated and HTS contexts are summarized below:

| Feature | Advantage in Automated/HTS Systems |

| Fast Kinetics | Reduces incubation times, increasing overall throughput of screening assays. |

| High Specificity | The reaction is bioorthogonal, meaning it does not interfere with native biological molecules, leading to low background signal and fewer false positives. |

| Biocompatibility | Reactions can be performed in aqueous buffers, cell lysates, or even in live cells, simplifying sample preparation. |

| High Yield | The reaction proceeds to near-quantitative completion, ensuring reliable and reproducible labeling for accurate quantification. |

| Modular Nature | A single TCO-labeled biological sample can be screened against a library of different methyltetrazine-functionalized probes. |

Microfluidic devices represent another frontier for the integration of tetrazine chemistry. In these "lab-on-a-chip" systems, minute volumes of reagents can be mixed and reacted in a highly controlled manner. The fast kinetics of the tetrazine ligation are particularly advantageous in this context, as reactions can occur within the short residency times of fluids flowing through the microchannels. This enables the development of miniaturized diagnostic platforms where, for instance, a TCO-labeled capture antibody immobilized in a channel can bind to a target analyte from a patient sample, followed by rapid detection using a stream of a fluorescent Methyltetrazine-PEG12-amine probe.

Expansion of Applications into Materials Science and Supramolecular Assembly

The utility of this compound and the IEDDA reaction is increasingly being recognized beyond bioconjugation, with significant inroads into materials science and supramolecular chemistry. The reaction's efficiency, specificity, and ability to proceed under mild, catalyst-free conditions make it an ideal tool for polymer synthesis, surface modification, and the construction of complex, well-defined macromolecular structures.

One of the most prominent applications in this area is the formation of hydrogels. Hydrogels are water-swollen polymer networks with wide-ranging applications in tissue engineering, drug delivery, and as 3D cell culture scaffolds. By functionalizing polymer precursors with complementary tetrazine and dienophile groups, researchers can trigger rapid hydrogelation upon mixing. For example, a multi-arm PEG polymer functionalized with TCO can be cross-linked almost instantaneously by adding a polymer functionalized with methyltetrazine. The speed of the ligation allows for in situ gel formation, where the liquid precursors can be injected into a specific site before solidifying. The bioorthogonal nature of the reaction ensures that cells or therapeutic molecules can be encapsulated within the gel without damage.

The table below outlines various material science applications leveraging tetrazine click chemistry:

| Application Area | Method | Key Advantage |

| Hydrogel Formation | Cross-linking of multi-arm polymer precursors functionalized with tetrazine and TCO. | Rapid, catalyst-free gelation under physiological conditions; allows for cell encapsulation. |

| Surface Modification | Immobilization of tetrazine- or TCO-functionalized molecules onto surfaces patterned with the complementary reactant. | Covalent, site-specific attachment of biomolecules or polymers to materials like silicon wafers, glass, or gold. |

| Polymer Ligation | "Clicking" together polymer blocks to create novel copolymers (e.g., block, graft, or star polymers). | High efficiency leads to well-defined polymer architectures with controlled molecular weight and low dispersity. |

| Nanoparticle Functionalization | Attaching tetrazine-PEG-amine to nanoparticles to conjugate targeting ligands or imaging agents via a TCO handle. | Provides a stable and specific method for creating multifunctional nanoparticles for diagnostics and therapy. |

In supramolecular assembly, the tetrazine ligation is used as a highly specific covalent "snap" to organize molecules into larger, ordered structures. For instance, tetrazine-functionalized building blocks can be used to construct polymeric micelles or vesicles. Amphiphilic block copolymers, where one block is hydrophilic and the other is hydrophobic, can be synthesized with a tetrazine group at one end. These polymers self-assemble in water to form micelles (with a hydrophobic core and hydrophilic shell). These pre-formed structures can then be "locked" or functionalized at their surface by reacting them with a TCO-modified molecule, enhancing their stability or adding a targeting function.

Furthermore, the modification of surfaces with tetrazine derivatives allows for the precise spatial arrangement of biomolecules. A glass slide or microelectrode array can be coated with a TCO-containing self-assembled monolayer. Subsequently, a solution containing a Methyltetrazine-PEG12-amine conjugate of a protein or DNA sequence can be introduced, leading to the covalent immobilization of the biomolecule only on the TCO-patterned areas. This technique is fundamental for creating advanced biosensors and biochips.

Addressing Challenges in Bioconjugation Efficiency and Specificity in Complex Research Settings

While the tetrazine-TCO ligation is remarkably efficient and specific, its application in complex biological environments like living cells or whole organisms presents unique challenges. Researchers are actively developing strategies to overcome these hurdles to enhance bioconjugation efficiency and ensure pinpoint specificity.

Another challenge relates to the clearance and biodistribution of the tetrazine probe in vivo. For applications like pretargeted imaging or therapy, the tetrazine-conjugated agent must circulate long enough to find its dienophile-tagged target (e.g., an antibody on a tumor cell) but clear quickly enough from non-target tissues to minimize background signal or off-target toxicity. The PEG12 linker in this compound is specifically designed to improve pharmacokinetic properties by increasing hydrophilicity and reducing non-specific binding. However, optimizing this balance remains a key area of research. Studies have shown that tetrazine probes with low lipophilicity are crucial for successful in vivo pretargeting.

Key challenges and the corresponding research solutions are detailed below:

| Challenge | Description | Mitigation Strategy |

| Dienophile Instability | TCO can isomerize or react with endogenous nucleophiles (e.g., thiols), reducing the number of available reaction sites. | Development of new-generation, kinetically-tuned dienophiles with improved stability in biological media. |

| Reaction Kinetics in Dilute Conditions | In in vivo settings, both the target and the probe are at very low concentrations, requiring extremely fast reaction rates for efficient labeling. | Use of hyper-reactive dienophiles like sTCO and highly reactive tetrazines to achieve near-instantaneous ligation even at micromolar or nanomolar concentrations. |

| Non-Specific Binding & Clearance | Tetrazine probes can bind non-specifically to proteins or tissues, causing background signal. Rapid clearance from the bloodstream can prevent the probe from reaching its target. | Incorporation of hydrophilic linkers like PEG to improve solubility and biodistribution; systematic screening of tetrazine derivatives to identify those with optimal pharmacokinetic profiles. |

| Off-Target Reactions | While highly specific, concerns exist about potential side reactions of the tetrazine or dienophile with other biological components over long exposure times. | Rigorous evaluation of the bioorthogonality of new reaction pairs in complex biological systems; structural modifications to minimize potential cross-reactivity. |

Specificity in complex settings is also a major focus. While the IEDDA reaction itself is highly selective, ensuring that the probe only reacts at the intended location is paramount. This is largely controlled by the targeting moiety to which the dienophile is attached (e.g., an antibody). However, if the tetrazine probe has poor pharmacokinetics and accumulates in organs like the liver or kidneys, it can lead to a high background signal, reducing imaging contrast or causing off-target effects. Therefore, the molecular design of the entire tetrazine probe, including the linker and any functional cargo, is critical for achieving high specificity in the context of the whole biological system.

Emerging Applications in Synthetic Biology and Advanced Biosensing Platforms

The unique characteristics of the methyltetrazine ligation are being harnessed to drive innovation in the forward-looking fields of synthetic biology and advanced biosensing. Its ability to form rapid, stable covalent bonds in complex biological environments provides a powerful tool for engineering novel biological systems and creating highly sensitive diagnostic devices.

In synthetic biology, which involves the design and construction of new biological parts and systems, the tetrazine ligation serves as a molecular glue to assemble complex, functional structures. For example, researchers are using it to engineer cell surfaces. By metabolically incorporating a TCO-modified sugar into the cell's glycans, the cell surface becomes decorated with dienophile handles. These cells can then be treated with a Methyltetrazine-PEG12-amine conjugate to attach various functionalities—such as enzymes, signaling molecules, or nanoparticles—directly to the cell membrane. This allows for the creation of "designer cells" with novel therapeutic or diagnostic capabilities, such as cells that can be guided to a specific tissue or that can present an enzyme to correct a metabolic deficiency.

In the field of advanced biosensing, the tetrazine ligation is enabling the development of platforms with unprecedented sensitivity and specificity. Its applications include:

Homogeneous "No-Wash" Assays: Fluorogenic tetrazine probes are ideal for creating simple mix-and-read biosensors. For instance, a TCO-labeled antibody can be designed to bind a specific disease biomarker. Upon binding, a fluorogenic methyltetrazine probe is added. The click reaction only occurs in the presence of the biomarker-antibody complex, leading to a "turn-on" fluorescence signal that is directly proportional to the analyte concentration, eliminating the need for cumbersome separation and washing steps.

Signal Amplification Mechanisms: The high efficiency of the reaction can be used in signal amplification cascades. In one design, a TCO-labeled detection antibody binds to the target. This antibody then captures a tetrazine-functionalized enzyme (like horseradish peroxidase). The captured enzyme can then rapidly turn over a large amount of a substrate to generate a strong, easily detectable signal, dramatically lowering the limit of detection for the target analyte.

Electrochemical Biosensors: By immobilizing a TCO-containing molecule onto a microelectrode surface, the specific capture of a tetrazine-linked analyte can be detected electronically. The binding event alters the electrochemical properties at the electrode surface (e.g., impedance or current), providing a quantitative, real-time readout.

The integration of this compound into these advanced platforms is paving the way for next-generation diagnostics that are faster, more sensitive, and more user-friendly, as well as enabling the construction of novel biological systems with programmed functions.

Q & A

Q. Conflicting cytotoxicity reports: What factors contribute to inconsistent results?

- Methodological Answer : Cell line-specific metabolic activity (e.g., hepatocytes vs. fibroblasts) and endotoxin contamination (test via LAL assay) are key variables. Include positive controls (e.g., doxorubicin) and use primary cells for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.